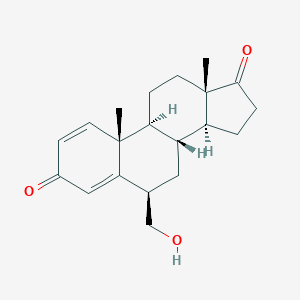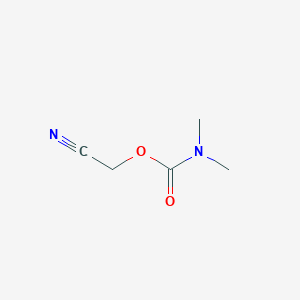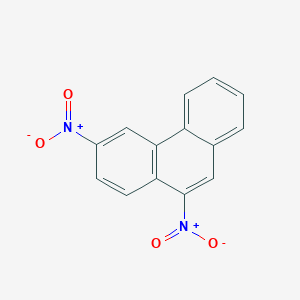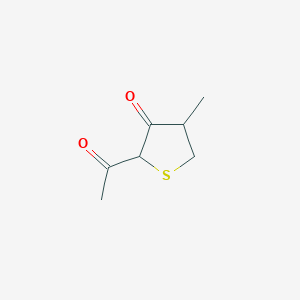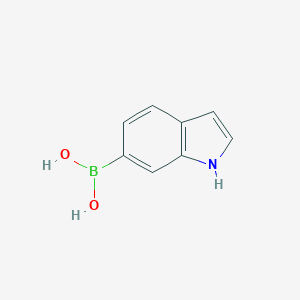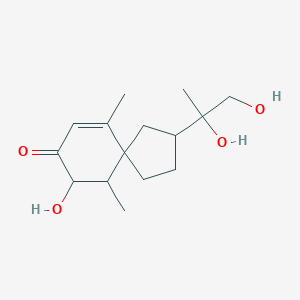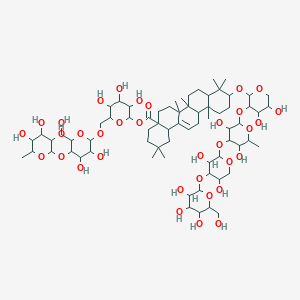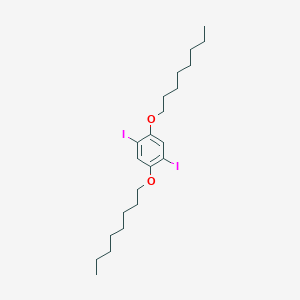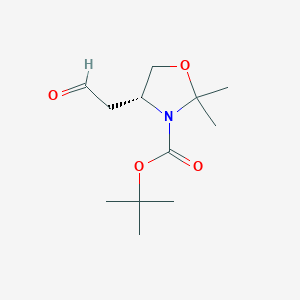
(R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate is a chemical compound that belongs to the oxazolidine family. It is a chiral molecule with a molecular formula of C12H21NO3 and a molecular weight of 227.3 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mecanismo De Acción
The mechanism of action of (R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate is not fully understood. However, it is believed that the compound exerts its biological activity by inhibiting the biosynthesis of bacterial proteins. This is achieved by binding to the bacterial 23S ribosomal RNA, which prevents the formation of the initiation complex required for protein synthesis.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate are still under investigation. However, studies have shown that the compound exhibits potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The compound has also shown antifungal activity against Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate in lab experiments include its high potency against antibiotic-resistant bacteria and its potential use as a chiral building block in organic synthesis. However, the compound has certain limitations, including its toxicity towards certain cell lines and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research and development of (R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate. These include:
1. Investigating the compound's potential as a therapeutic agent against antibiotic-resistant bacterial infections.
2. Developing new synthetic routes for the compound to improve its yield and purity.
3. Studying the compound's mechanism of action in more detail to gain a better understanding of its biological activity.
4. Exploring the compound's potential use as a chiral building block in the synthesis of new drugs and materials.
5. Investigating the compound's potential as an antifungal agent against other fungal species.
In conclusion, (R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate is a promising compound with potential applications in various fields. Its high potency against antibiotic-resistant bacteria and potential use as a chiral building block in organic synthesis make it a valuable compound for scientific research. Further studies are needed to fully understand the compound's mechanism of action and to explore its potential in new applications.
Métodos De Síntesis
The synthesis of (R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate can be achieved through several methods. One of the most popular methods involves the reaction of tert-butyl 2-aminoacetate with 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Aplicaciones Científicas De Investigación
The (R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate has shown promising results in various scientific research applications. It has been extensively studied for its potential use as a chiral building block in organic synthesis. The compound has also been investigated for its antimicrobial, antifungal, and antitumor properties.
Propiedades
Número CAS |
153053-19-1 |
|---|---|
Nombre del producto |
(R)-Tert-butyl 2,2-dimethyl-4-(2-oxoethyl)oxazolidine-3-carboxylate |
Fórmula molecular |
C12H21NO4 |
Peso molecular |
243.3 g/mol |
Nombre IUPAC |
tert-butyl (4R)-2,2-dimethyl-4-(2-oxoethyl)-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-9(6-7-14)8-16-12(13,4)5/h7,9H,6,8H2,1-5H3/t9-/m1/s1 |
Clave InChI |
GAWRNYMYEGSVFV-SECBINFHSA-N |
SMILES isomérico |
CC1(N([C@@H](CO1)CC=O)C(=O)OC(C)(C)C)C |
SMILES |
CC1(N(C(CO1)CC=O)C(=O)OC(C)(C)C)C |
SMILES canónico |
CC1(N(C(CO1)CC=O)C(=O)OC(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,5-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B132079.png)
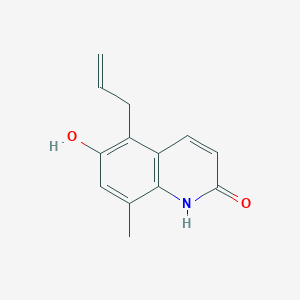
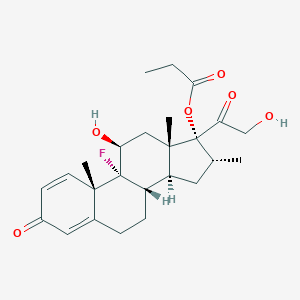
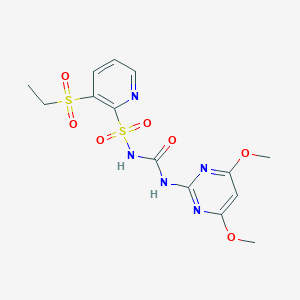
![(6R)-6-[(1R,4E,7aR)-4-{2-[(1Z,5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene}-7a-methyl-octahydro-1H-inden-1-yl]-2-methylheptane-2,4-diol](/img/structure/B132092.png)
![(1S,3E,5R,6S,7R)-3-[(3,4-Dihydroxyphenyl)-hydroxymethylidene]-6-methyl-1,5,7-tris(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B132093.png)
